Benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate
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Description
Scientific Research Applications
Enantioselective Synthesis
The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts represents a pivotal method in preparing chiral 3-benzylpiperidine derivatives, which are key intermediates in developing biologically active molecules. This process highlights the compound's role in synthesizing entities with moderate enantioselectivity, beneficial for pharmaceutical applications (Wang et al., 2018).
Molecular Structure Analysis
Research on tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, derived from ethyl N-benzyl-3-oxopiperidine-4-carboxylate, showcases the compound's versatility in forming structurally complex and functionalized piperidines. The study underscores the compound's potential in generating materials with unique physical properties and its structural elucidation through crystalline analysis (Wang et al., 2008).
Template Synthesis for Double Helix Formation
The compound's utility extends to the template synthesis of complementary double helices, stabilized by salt bridges. This innovative approach in molecular design highlights its application in creating novel supramolecular architectures, contributing to the understanding of molecular recognition and self-assembly processes (Yamada et al., 2010).
Novel Synthesis Methods
Further research demonstrates the compound's role in the synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate, an important intermediate for Jak3 inhibitor CP-690550. The described synthetic approach emphasizes the advantages of using this compound for industrial-scale production due to the simplicity of the process and the high yields achieved (Chen Xin-zhi, 2011).
properties
IUPAC Name |
benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-19-15(20-2)8-9-16(10-13(15)17)14(18)21-11-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXGGAWNQKSLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1=O)C(=O)OCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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